

Spectroscopic Characterization of 1,6-Dibromo-2-naphthol: A Technical Guide

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Compound of Interest

Compound Name: 1,6-Dibromo-2-naphthol

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Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for **1,6-Dibromo-2-naphthol** (CAS No: 16239-18-2), a key intermediate in organic synthesis. Aimed at researchers, chemists, and quality control professionals, this document details the interpretation of its Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra. The protocols for data acquisition and the logic behind spectral interpretation are presented to ensure structural confirmation and facilitate its use in further applications.

Introduction

1,6-Dibromo-2-naphthol is a substituted naphthalenol derivative. The precise confirmation of its molecular structure is paramount for its application in research and development, particularly in the synthesis of more complex molecules. Spectroscopic analysis provides a definitive, non-destructive method for structural elucidation. This guide synthesizes data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy to build a complete analytical profile of the target compound.

Molecular Structure and Properties

- IUPAC Name: 1,6-dibromonaphthalen-2-ol[1][2]
- Molecular Formula: C₁₀H₆Br₂O[1][3]

- Molecular Weight: 301.96 g/mol [1][4]
- Appearance: Pink to purple or light brown powder[1][4]
- Melting Point: 105-107 °C[4][5]

Structure:

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of **1,6-Dibromo-2-naphthol**, confirming its elemental composition.

Experimental Protocol: Electron Ionization (EI)

- Sample Preparation: A dilute solution of the compound is prepared in a volatile solvent like methanol or dichloromethane.
- Instrumentation: A Gas Chromatograph-Mass Spectrometer (GC-MS) is used.
- Ionization: The sample is subjected to a standard 70 eV electron beam in the ion source.
- Analysis: The resulting fragments are separated by a quadrupole mass analyzer.

Data Interpretation

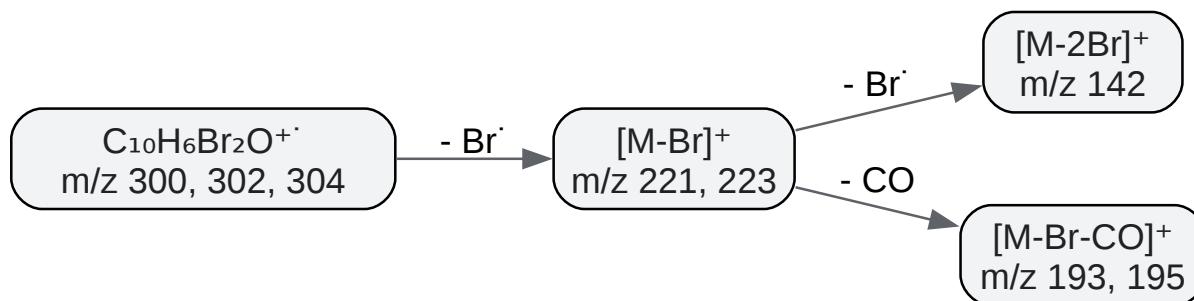
The mass spectrum of **1,6-Dibromo-2-naphthol** is characterized by a distinctive isotopic pattern for the molecular ion due to the presence of two bromine atoms. Bromine has two major isotopes, ^{79}Br and ^{81}Br , in an approximate 1:1 ratio.

- Molecular Ion (M^+): The spectrum will show a cluster of peaks for the molecular ion.[1]
 - m/z 300: Corresponds to $[\text{C}_{10}\text{H}_6^{79}\text{Br}_2\text{O}]^+$.
 - m/z 302: Corresponds to $[\text{C}_{10}\text{H}_6^{79}\text{Br}^{81}\text{Br}\text{O}]^+$.
 - m/z 304: Corresponds to $[\text{C}_{10}\text{H}_6^{81}\text{Br}_2\text{O}]^+$.

- The relative intensity of these peaks is expected to be in a 1:2:1 ratio, which is a hallmark of a dibrominated compound.[1]

Fragmentation Pathway

The primary fragmentation involves the loss of bromine atoms and the carbonyl group.



Caption: Proposed EI-MS fragmentation of **1,6-Dibromo-2-naphthol**.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)

- Sample Preparation: A small amount of the solid powder is placed directly onto the ATR crystal (e.g., diamond or germanium).
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: The spectrum is recorded, typically in the range of 4000-400 cm^{-1} . An air background spectrum is subtracted.

Spectral Data and Interpretation

The IR spectrum confirms the presence of the hydroxyl and aromatic functionalities.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3500-3200 (broad)	O-H stretch	Phenolic Hydroxyl
~3100-3000	C-H stretch	Aromatic C-H
~1600-1450	C=C stretch	Aromatic Ring
~1200	C-O stretch	Phenol
~600-500	C-Br stretch	Aryl Bromide

- O-H Stretch: A prominent broad absorption band in the region of 3500-3200 cm⁻¹ is definitive for the hydroxyl group, with broadening caused by hydrogen bonding.
- Aromatic C=C Stretch: Multiple sharp peaks between 1600 cm⁻¹ and 1450 cm⁻¹ confirm the presence of the naphthalene aromatic system.
- C-Br Stretch: The carbon-bromine bond vibration typically appears in the fingerprint region at lower wavenumbers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol

- Sample Preparation: Approximately 5-10 mg of **1,6-Dibromo-2-naphthol** is dissolved in 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
- Instrumentation: Data is acquired on a 400 MHz or higher field NMR spectrometer.
- Experiments: Standard ¹H and ¹³C{¹H} spectra are recorded.

¹H NMR Data (400 MHz, CDCl₃)

The proton NMR spectrum shows six distinct signals in the aromatic region, corresponding to the six protons on the naphthalene ring.

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~8.15	d	~2.0	H-5
~7.80	d	~9.0	H-8
~7.60	dd	~9.0, 2.0	H-7
~7.55	s	-	H-3
~7.30	d	~9.0	H-4
~5.50	s (broad)	-	-OH

- Causality of Shifts: The proton at the C-3 position is a singlet as it has no adjacent protons. The protons on the brominated ring (H-5, H-7) are downfield due to the anisotropic effect of the neighboring ring and the electronegativity of bromine. The broad singlet for the hydroxyl proton is characteristic and its chemical shift can vary with concentration and temperature.

^{13}C NMR Data (100 MHz, CDCl_3)

The proton-decoupled ^{13}C NMR spectrum is expected to show 10 distinct signals for the 10 carbons of the naphthalene core.

Chemical Shift (δ , ppm)	Assignment	Rationale
~150	C-2	Carbon bearing the electron-donating -OH group.
~135-125	C-4a, C-8a	Quaternary carbons at the ring junction.
~130-120	C-4, C-5, C-7, C-8	Aromatic CH carbons.
~115	C-3	Aromatic CH carbon.
~118	C-6	Carbon bearing the electron-withdrawing Br atom.
~110	C-1	Carbon bearing the electron-withdrawing Br atom.

- Substituent Effects: The C-2 carbon attached to the oxygen is significantly deshielded and appears far downfield. Carbons C-1 and C-6, directly bonded to the electronegative bromine atoms, also experience a downfield shift compared to unsubstituted naphthalene.

Conclusion

The collective spectroscopic data from Mass Spectrometry, IR, and NMR provides an unambiguous structural confirmation of **1,6-Dibromo-2-naphthol**. The MS data confirms the molecular formula and the presence of two bromine atoms. The IR spectrum verifies the key hydroxyl and aromatic functional groups. Finally, the ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon environments, allowing for the complete assignment of the molecular structure. This validated dataset serves as a reliable reference for quality control and future synthetic applications.

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